Synthesis and Applications of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: A Comprehensive Technical Guide
Synthesis and Applications of 3-(Piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one: A Comprehensive Technical Guide
Executive Summary & Rationale
In modern medicinal chemistry, the 3,4-dihydroquinazolin-2(1H)-one scaffold represents a privileged pharmacophore. Functioning as a conformationally restricted cyclic urea, it provides highly predictable hydrogen bond donor and acceptor vectors critical for target engagement in kinase and polymerase active sites[1]. Specifically, 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one serves as a highly versatile intermediate. The core provides the necessary interactions for targets such as p38 MAP kinase[2] and Poly(ADP-ribose) polymerases (PARP-1/2)[3], while the exposed piperidine nitrogen acts as a synthetic handle for late-stage diversification (e.g., acylation, sulfonylation, or reductive amination) to optimize pharmacokinetic properties.
This whitepaper outlines a robust, self-validating synthetic strategy for this compound. As a Senior Application Scientist, my objective is not merely to provide a recipe, but to elucidate the causality behind each experimental choice, ensuring that researchers can troubleshoot, scale, and adapt this workflow with absolute confidence.
Retrosynthetic Strategy & Logical Framework
The construction of the target molecule relies on a convergent approach that minimizes protecting group manipulations and maximizes atom economy. The retrosynthetic disconnection focuses on two primary bonds:
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The Cyclic Urea Linkage: Disconnected via a phosgene equivalent (e.g., 1,1'-Carbonyldiimidazole, CDI) to a 1,2-diamine intermediate[4].
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The C-N Benzylic Bond: Disconnected via reductive amination back to commercially available 2-nitrobenzaldehyde and 1-Boc-4-(aminomethyl)piperidine.
Caption: Retrosynthetic analysis of 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one.
Step-by-Step Experimental Methodologies (Self-Validating Protocols)
Every protocol below is designed as a "self-validating system." This means the reaction conditions inherently drive the equilibrium toward the product, and specific, easily measurable analytical markers are provided to confirm success before proceeding to the next step.
Step 1: Reductive Amination
Objective: Synthesis of tert-butyl 4-(((2-nitrobenzyl)amino)methyl)piperidine-1-carboxylate.
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Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is chosen over NaBH4 because it is mild and highly selective for the intermediate iminium ion, preventing the premature reduction of the starting aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent to enhance the solubility of the borohydride species.
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Procedure:
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Dissolve 2-nitrobenzaldehyde (1.0 eq) and 1-Boc-4-(aminomethyl)piperidine (1.05 eq) in anhydrous DCE (0.2 M).
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Stir at room temperature for 2 hours to allow complete imine formation.
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Add NaBH(OAc)3 (1.5 eq) portion-wise. Stir for 12 hours.
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Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.
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Validation: TLC will show the disappearance of the UV-active aldehyde spot. 1H NMR will reveal a diagnostic singlet at ~3.9 ppm corresponding to the newly formed benzylic CH2 protons.
Step 2: Catalytic Hydrogenation
Objective: Synthesis of tert-butyl 4-(((2-aminobenzyl)amino)methyl)piperidine-1-carboxylate.
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Causality & Reagent Selection: While chemical reductants (e.g., SnCl2 or Fe/NH4Cl) are viable, catalytic hydrogenation using 10% Pd/C under an H2 atmosphere is prioritized for its atom economy and traceless workup (simple filtration)[1].
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Procedure:
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Dissolve the nitro-intermediate in Methanol (0.1 M).
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Add 10% Pd/C (10% w/w). Degas the suspension and backfill with H2 (balloon pressure).
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Stir vigorously at room temperature for 4-6 hours.
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Filter through a pad of Celite to remove the catalyst, wash with MeOH, and concentrate the filtrate.
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Validation: A distinct visual change from a yellow solution (nitro) to a colorless solution (amine) occurs. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms, gain of two protons).
Step 3: Urea Cyclization
Objective: Synthesis of tert-butyl 4-((2-oxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)piperidine-1-carboxylate.
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Causality & Reagent Selection: 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene equivalent. It is significantly safer than triphosgene and produces imidazole as a byproduct, which is easily removed via mild acidic washing[5].
Caption: Mechanism of CDI-mediated urea cyclization forming the quinazolinone core.
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Procedure:
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Dissolve the diamine (1.0 eq) in anhydrous THF (0.1 M).
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Add Triethylamine (2.0 eq) followed by CDI (1.2 eq).
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Heat the reaction to 60°C for 8 hours to drive the intramolecular cyclization of the mono-acyl intermediate.
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Cool to room temperature, dilute with EtOAc, and wash with 0.5 M HCl to remove imidazole. Dry and concentrate.
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Validation: IR spectroscopy will show a strong, sharp urea C=O stretch at ~1660 cm⁻¹. 1H NMR will show a downfield shift of the benzylic CH2 to ~4.4 ppm due to the electron-withdrawing nature of the urea.
Step 4: N-Boc Deprotection
Objective: Synthesis of the final target, 3-(piperidin-4-ylmethyl)-3,4-dihydroquinazolin-2(1H)-one.
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Procedure:
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Dissolve the Boc-protected quinazolinone in DCM (0.2 M).
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Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0°C.
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Warm to room temperature and stir for 2 hours.
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Concentrate under reduced pressure. Triturate the resulting residue with diethyl ether to precipitate the TFA salt of the target compound.
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Validation: 1H NMR will show the complete disappearance of the 9H singlet at ~1.45 ppm (Boc group).
Quantitative Data & Analytical Validation
To ensure reproducibility, the following table summarizes the expected quantitative outcomes and critical analytical markers for each stage of the synthesis.
| Synthesis Step | Expected Yield | Target Purity (HPLC) | Key Mass Spec (ESI+) | Diagnostic 1H NMR Marker (CDCl3/DMSO-d6) |
| 1. Reductive Amination | 85 - 90% | > 95% | [M+H]+ = 350.2 | ~3.90 ppm (s, 2H, Ar-CH2-N) |
| 2. Nitro Reduction | 92 - 95% | > 98% | [M+H]+ = 320.2 | ~4.60 ppm (br s, 2H, Ar-NH2) |
| 3. Urea Cyclization | 78 - 85% | > 96% | [M+H]+ = 346.2 | ~4.40 ppm (s, 2H, ring CH2); ~8.5 ppm (s, 1H, NH) |
| 4. Boc Deprotection | 95 - 98% | > 99% | [M+H]+ = 246.1 | ~8.80 ppm (br s, 2H, piperidine NH2+) |
Biological Relevance & Downstream Applications
The deprotected piperidine nitrogen serves as a highly reactive nucleophile, allowing for the rapid generation of compound libraries. By coupling this intermediate with various acyl chlorides, sulfonyl chlorides, or heteroaryl halides, researchers can tune the molecule for specific biological targets.
For instance, derivatives of this scaffold have shown profound efficacy as Poly(ADP-ribose) polymerase (PARP-1/2) inhibitors [3]. In BRCA-deficient cancer models, these inhibitors block the NAD+ binding pocket of PARP, preventing DNA single-strand break repair and driving the cell into apoptosis via synthetic lethality.
Caption: Mechanism of action for quinazolinone-derived PARP inhibitors driving synthetic lethality.
Additionally, the 3,4-dihydroquinazolin-2(1H)-one core has been heavily patented for its role as a potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor , providing relief from inflammatory diseases such as arthritis by blocking the synthesis of TNF-α and IL-1β cytokines[2].
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. AU2002246677B2 - (Halo-Benzo Carbonyl)Heterocyclo Fused Phenyl p38 Kinase Inhibiting Agents - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
